(R)-beta-[[(Tert-butoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoic acid
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Overview
Description
®-beta-[[(Tert-butoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative This compound is commonly used in organic synthesis, particularly in the protection of amine groups during peptide synthesis
Mechanism of Action
Target of Action
The tert-butoxycarbonyl (boc) group is commonly used in organic synthesis as a protecting group for amines . This suggests that the compound may interact with amines in biological systems.
Mode of Action
The compound contains a Boc group, which can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This suggests that the compound may interact with its targets through the addition and removal of the Boc group.
Pharmacokinetics
The boc group is known to be stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis , which suggests that the compound may have good stability and bioavailability.
Action Environment
The stability of the boc group to nucleophilic reagents, hydrogenolysis, and base hydrolysis suggests that the compound may be stable under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-beta-[[(Tert-butoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including acetonitrile, tetrahydrofuran (THF), or a biphasic mixture of chloroform and aqueous sodium bicarbonate .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
®-beta-[[(Tert-butoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoic acid undergoes various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove the Boc protecting group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol are common reagents for Boc deprotection
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: The free amine after Boc deprotection.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-beta-[[(Tert-butoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoic acid has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protecting group for amines.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic Acid .
- tert-Butyloxycarbonyl-protected amino acid ionic liquids .
Uniqueness
®-beta-[[(Tert-butoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoic acid is unique due to the presence of the benzodioxole moiety, which imparts distinct chemical properties and potential applications. Its use as a Boc-protected amino acid derivative makes it valuable in peptide synthesis and other organic transformations.
Properties
IUPAC Name |
(3R)-3-(1,3-benzodioxol-5-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6/c1-15(2,3)22-14(19)16-10(7-13(17)18)9-4-5-11-12(6-9)21-8-20-11/h4-6,10H,7-8H2,1-3H3,(H,16,19)(H,17,18)/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQWIQGAZKFCDC-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC2=C(C=C1)OCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC2=C(C=C1)OCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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